Crenigacestat

Description

Properties

IUPAC Name |

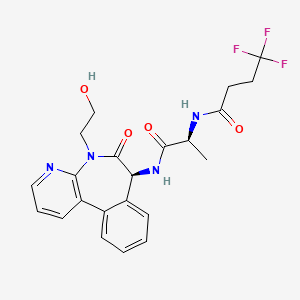

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAQKQAINQRFW-UGSOOPFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421438-81-4 | |

| Record name | Crenigacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3039478 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CRENIGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Crenigacestat in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Crenigacestat (LY3039478), a potent, orally bioavailable small-molecule inhibitor of the γ-secretase enzyme complex. It elucidates its mechanism of action within the Notch signaling pathway, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual diagrams to illustrate complex biological processes and workflows.

Executive Summary

Deregulated Notch signaling is a critical driver in numerous malignancies, promoting cell proliferation and inhibiting apoptosis. The γ-secretase complex, an intramembrane protease, is essential for the final activating cleavage of Notch receptors. This compound acts by directly inhibiting this complex, thereby preventing the release of the Notch Intracellular Domain (NICD) and halting the downstream transcriptional program. This guide details the molecular interactions, summarizes the preclinical and clinical data, and provides methodologies for researchers investigating γ-secretase inhibitors.

The Notch Signaling Pathway and the Role of γ-Secretase

The Notch signaling pathway is an evolutionarily conserved system crucial for cell-fate determination during development and for tissue homeostasis in adults. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (Notch1-4) on an adjacent cell. This interaction triggers a cascade of proteolytic cleavages:

-

S1 Cleavage : Occurs in the Golgi apparatus, producing a mature, heterodimeric receptor that is transported to the cell surface.

-

S2 Cleavage : Upon ligand binding, the receptor is cleaved by an ADAM-family metalloprotease, shedding the extracellular domain.

-

S3 Cleavage : The remaining membrane-tethered fragment is the substrate for the γ-secretase complex, which performs an intramembrane cleavage. This final step releases the Notch Intracellular Domain (NICD).

The liberated NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators like Mastermind-like (MAML), initiating the transcription of target genes such as HES1 and HEY1.

This compound: Core Mechanism of Action

This compound is a potent and selective inhibitor of the γ-secretase complex. Its mechanism of action is direct and competitive, binding to the protease complex and preventing the crucial S3 cleavage of the Notch receptor.[1]

By blocking this step, this compound ensures that the NICD remains tethered to the cell membrane as part of the S2-cleaved fragment. This prevents the nuclear translocation of NICD and the subsequent activation of Notch target gene transcription.[1] The downstream effects include the induction of apoptosis and cell cycle arrest at the G0/G1 phase, ultimately inhibiting the growth of tumors that are dependent on Notch signaling.[2][3]

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in numerous preclinical models. This data is essential for understanding its therapeutic window and potential for clinical development.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Context/Assay Conditions | Source(s) |

| IC₅₀ (Notch) | ~1 nM | In most tumor cell lines tested | [1][2][4][5] |

| IC₅₀ (Notch) | 0.41 nM | Specific Notch cleavage assay | [3] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%F) | Clearance (CL) (mL/min/kg) | Volume of Distribution (VDss) (L/kg) | Source(s) |

| Mouse | 65% | 41 | 3.8 | [3][4] |

| Rat | 65% | 98 | 4.9 | [4] |

| Dog | 67% | 3.8 | 1.4 | [3] |

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound and other γ-secretase inhibitors.

In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the γ-secretase complex.

Principle: A synthetic peptide substrate mimicking the Notch S3 cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage by γ-secretase separates the pair, resulting in a measurable increase in fluorescence.

Methodology:

-

Enzyme Preparation: Prepare cell membrane fractions rich in γ-secretase from a suitable cell line (e.g., HEK293T) by homogenization in hypotonic buffer followed by ultracentrifugation.[6] Resuspend the membrane pellet in an appropriate assay buffer.

-

Reaction Setup: In a 96-well black plate, add cell lysate/membrane preparation (25-200 µg of total protein) to each well.

-

Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) and appropriate vehicle controls (e.g., DMSO).

-

Initiate Reaction: Add the fluorogenic γ-secretase substrate (e.g., 5 µL of 1 µM stock) to each well.[6]

-

Incubation: Cover the plate and incubate at 37°C for 1-4 hours, protected from light.[6]

-

Detection: Measure fluorescence using a microplate reader with excitation at ~340-355 nm and emission at ~495-510 nm.

-

Data Analysis: Normalize the fluorescence signal to controls and plot against inhibitor concentration to determine the IC₅₀ value.

Western Blot for NICD Cleavage

This assay confirms target engagement within a cellular context by measuring the reduction in cleaved NICD.

Methodology:

-

Cell Treatment: Plate Notch-dependent cancer cells and treat with varying concentrations of this compound for 24-48 hours.

-

Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved form of Notch1 (e.g., anti-Val1744) diluted in blocking buffer.[8] A loading control antibody (e.g., anti-β-actin) should also be used.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.[7] A reduction in the ~80 kDa NICD band indicates successful inhibition.[7]

Quantitative RT-PCR for HES1 Expression

This assay quantifies the pharmacodynamic effect of this compound by measuring the expression of a key Notch target gene.

Methodology:

-

Cell Treatment & RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[9]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[10]

-

Real-Time PCR: Set up the qPCR reaction in triplicate using a SYBR Green Master Mix, cDNA template, and primers specific for HES1.[10] Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[9][11]

-

Cycling Conditions: Perform the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative expression of HES1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle controls.

References

- 1. This compound | C22H23F3N4O4 | CID 71236992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Gamma-secretase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. The intracellular domains of Notch1 and Notch2 are functionally equivalent during development and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

LY3039478 (Crenigacestat): A Technical Guide to a Potent Gamma-Secretase and Notch Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3039478, also known as crenigacestat, is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Deregulation of the Notch pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the function, preclinical, and clinical evaluation of LY3039478, with a focus on its mechanism of action, experimental validation, and quantitative data presented for scientific evaluation.

Core Mechanism of Action: Inhibition of Gamma-Secretase and Notch Signaling

LY3039478 exerts its biological effects by directly targeting and inhibiting the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[4]

The Notch Signaling Pathway:

The Notch signaling cascade is a highly conserved pathway crucial for normal development and tissue homeostasis. It is initiated by the binding of a Notch ligand (e.g., Delta-like, Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and critical cleavage is mediated by the gamma-secretase complex, which releases the Notch Intracellular Domain (NICD). The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (MAML) family of coactivators. This transcriptional complex activates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (HES) and Hairy/Enhancer of Split-related with YRPW motif (HEY) families, as well as cell cycle regulators like Cyclin D1 (CCND1) and oncogenes such as MYC.[1]

LY3039478's Point of Intervention:

LY3039478 acts as a potent inhibitor of the gamma-secretase complex. By blocking this enzyme, it prevents the final cleavage of the Notch receptor and the subsequent release of NICD. This abrogation of NICD formation effectively halts the downstream signaling cascade, leading to the downregulation of Notch target genes. The ultimate cellular consequences of this inhibition include cell cycle arrest, reduced proliferation, and induction of apoptosis in Notch-dependent cancer cells.[1]

Preclinical Data

In Vitro Activity

LY3039478 has demonstrated potent inhibition of Notch signaling in a variety of cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| IC50 (Notch) | 0.41 nM | Not specified | [1] |

| IC50 (NICD Cleavage) | ~1 nM | Most tumor cell lines tested | [1] |

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Lines: K07074 cells were utilized.[5]

-

Seeding Density: Cells were plated in 24-well plates at a density of 1 x 10^5 cells per well.[5]

-

Treatment: 24 hours after seeding, cells were treated with LY3039478 or DMSO (vehicle control).[5]

-

Incubation: Cells were incubated for 24, 48, 72, and 96 hours.[5]

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.[5]

-

Replicates: Experiments were performed in quadruplicate and repeated at least three times.[5]

Key In Vitro Findings:

-

LY3039478 significantly inhibited the growth of clear cell renal cell carcinoma (CCRCC) cell lines in a concentration-dependent manner.[1]

-

Treatment with LY3039478 led to a decrease in the expression of Notch target genes, including MYC and Cyclin A1.[1]

-

The inhibitor induced G0/G1 cell cycle arrest in CCRCC cells.[1]

In Vivo Efficacy

The antitumor activity of LY3039478 has been evaluated in xenograft models.

| Animal Model | Tumor Type | Treatment Regimen | Key Outcomes | Reference |

| Immunodeficient NSG mice | 769-P CCRCC cells | Not specified | Inhibition of NICD cleavage and expression of Notch-regulated genes in the tumor microenvironment; induction of apoptosis. | [1] |

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Immunodeficient NSG (NOD scid gamma) mice are commonly used for establishing xenografts.

-

Cell Implantation: Tumor cells (e.g., 769-P CCRCC) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Treatment Administration: LY3039478 is typically administered orally.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for NICD, qPCR for Notch target genes) and histological examination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The γ-Secretase Inhibitor Crenigacestat: A Technical Guide to its Anti-Tumor Efficacy Through Apoptosis Induction and Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenigacestat (LY3039478) is a potent, orally bioavailable small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is a critical driver in a variety of malignancies, promoting cell proliferation and inhibiting apoptosis. By blocking γ-secretase, this compound prevents the cleavage of the Notch receptor, thereby inhibiting the release and nuclear translocation of the Notch intracellular domain (NICD). This disruption of Notch signaling leads to the induction of apoptosis and inhibition of tumor cell growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on tumor cell apoptosis and growth, and detailed experimental protocols for its evaluation.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for normal development and tissue homeostasis. In numerous cancers, aberrant activation of this pathway contributes to oncogenesis by promoting cell survival, proliferation, and resistance to therapy. The final step in the activation of the Notch receptor is a proteolytic cleavage by the γ-secretase complex, which releases the NICD. The NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of downstream target genes, such as those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.

This compound is a γ-secretase inhibitor that effectively blocks this critical step in Notch signaling. This targeted inhibition makes it a promising therapeutic agent for a range of Notch-dependent cancers.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the γ-secretase complex. This multi-protein enzyme is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4)[1].

The binding of a ligand to the extracellular domain of the Notch receptor initiates a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, liberates the NICD. By binding to the γ-secretase complex, this compound prevents this cleavage event[1]. The subsequent lack of NICD release and nuclear translocation leads to a downregulation of Notch target gene expression. This ultimately results in the induction of apoptosis and the inhibition of tumor cell growth in cancers where the Notch pathway is overactive[1].

Quantitative Data on this compound's Efficacy

In Vitro Efficacy: Inhibition of Cell Viability (IC50)

This compound has demonstrated potent inhibition of cell viability across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Most tumor cell lines | Various | ~1 | [2][3] |

| K07074 | Mouse Liver Tumor | 100 (effective concentration) | [2] |

| 769-P | Clear Cell Renal Cell Carcinoma (CCRCC) | Not Specified (growth inhibited in a concentration-dependent manner) | [3] |

| HEK-293 | Human Embryonic Kidney | 8.8 | [4] |

| Valve Interstitial Cells (VICs) | Non-cancerous | 163.9 | [4] |

Note: The effective concentration for K07074 cells represents a concentration at which anti-cancer activity was observed, not necessarily the IC50 value. The IC50 values for HEK-293 and VICs are provided for comparative purposes.

In Vivo Efficacy: Tumor Growth Inhibition

In preclinical and clinical studies, this compound has shown the ability to inhibit tumor growth.

| Cancer Type | Model | Treatment Details | Outcome | Reference |

| Desmoid Tumor | Phase 1 Clinical Trial (Human) | 50 mg, three times a week (TIW) | 22.4% tumor size shrinkage in one patient | [5] |

| Clear Cell Renal Cell Carcinoma (CCRCC) | Mouse Xenograft (769-P cells) | 8 mg/kg, oral gavage, three times a week | Significantly delayed tumor growth and increased survival | [2] |

| Intrahepatic Cholangiocarcinoma (iCCA) | Patient-Derived Xenograft (PDX) | 8 mg/kg | Significantly reduced tumor growth | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Notch Pathway Proteins

This protocol is for the detection of NICD and Hes1 protein levels following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved Notch1 (NICD), anti-Hes1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Notch1 at 1:1000, anti-Hes1 at 1:1000) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This is a general protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 8 mg/kg) or vehicle control orally, according to the desired schedule (e.g., three times a week).

-

Tumor Measurement: Continue to measure tumor volume regularly throughout the study.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Conclusion

This compound is a potent inhibitor of the Notch signaling pathway with demonstrated efficacy in inhibiting tumor cell growth and inducing apoptosis in a variety of cancer models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate the specific cancer types and patient populations that will benefit most from this targeted therapy.

References

- 1. This compound, a selective NOTCH1 inhibitor, reduces intrahepatic cholangiocarcinoma progression by blocking VEGFA/DLL4/MMP13 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | this compound (LY3039478) inhibits osteogenic differentiation of human valve interstitial cells from patients with aortic valve calcification in vitro [frontiersin.org]

- 5. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Crenigacestat's Impact on Notch-Regulated Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the γ-secretase inhibitor, Crenigacestat (LY3039478), and its targeted impact on the Notch signaling pathway. The document details the molecular mechanism of this compound, its effects on the expression of key Notch-regulated genes, and provides detailed protocols for experimental validation.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development and tissue homeostasis.[1] Dysregulation of this pathway is implicated in a variety of cancers, promoting cell proliferation and inhibiting apoptosis.[2][3] this compound is an orally available, potent small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling cascade.[4] By inhibiting γ-secretase, this compound prevents the proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch Intracellular Domain (NICD).[4] The subsequent translocation of NICD to the nucleus and the formation of a transcriptional activation complex are thereby blocked, leading to the downregulation of Notch target genes.[4] This guide explores the quantitative effects of this compound on this critical pathway and provides the methodologies to investigate these effects.

Data Presentation: Quantitative Impact of this compound on Notch-Regulated Gene Expression

This compound has been shown to significantly reduce the expression of several key downstream targets of the Notch signaling pathway. The following table summarizes the observed quantitative changes in gene expression from various in vitro and in vivo studies.

| Target Gene | Cell/Model System | Treatment Conditions | Observed Effect | Reference |

| HES1 | Intrahepatic Cholangiocarcinoma (iCCA) Cell Lines (HUCCT1, KMCH1, RBE, KKU-M123, KKU-M156) | 0.1–10 μM for 24 and 48 hours | Significant dose-dependent reduction in protein levels (P < 0.001) | [5] |

| HES1 | Tamoxifen-Resistant Breast Carcinoma | Not Specified | Significantly higher mRNA levels in resistant vs. sensitive patients (Fold Change = 7.07) | [6] |

| VEGFA | iCCA Patient-Derived Xenograft (PDX) Model | Not Specified | Downregulation of gene expression | [5] |

| MMP13 | iCCA PDX Model | Not Specified | Downregulation of gene expression | [5] |

| DLL4 | iCCA PDX Model | Not Specified | Significant inhibition of expression | [5] |

| Notch-Regulated Genes (General) | Advanced or Metastatic Adenoid Cystic Carcinoma | 45 mg, 3 times per week | Approximately 50% inhibition of gene expression | [7] |

Mandatory Visualizations

The Notch Signaling Pathway and this compound's Point of Intervention

References

- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1b study of the Notch inhibitor this compound (LY3039478) in combination with other anticancer target agents (taladegib, LY3023414, or abemaciclib) in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. This compound, a selective NOTCH1 inhibitor, reduces intrahepatic cholangiocarcinoma progression by blocking VEGFA/DLL4/MMP13 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression analysis elucidates the roles of Nicastrin, Notch4, and Hes1 in prognosis and endocrine-therapy resistance in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and clinical activity of the Notch inhibitor, this compound (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Crenigacestat's Potential in Treating Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Crenigacestat (LY3039478), an investigational, orally available gamma-secretase inhibitor, and its potential therapeutic role in hematological malignancies. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to support ongoing research and development efforts.

Introduction: Targeting the Notch Pathway in Hematologic Cancers

Hematological malignancies are a diverse group of cancers affecting the blood, bone marrow, and lymphatic system.[1] Deregulated cellular signaling pathways are a hallmark of these diseases, and the Notch signaling pathway has been identified as a critical oncogenic driver in various subtypes, including T-cell acute lymphoblastic leukemia (T-ALL), non-Hodgkin lymphoma (NHL), and chronic lymphocytic leukemia (CLL).[2][3] The Notch pathway plays a fundamental role in cell proliferation, differentiation, and apoptosis.[2][4] Its aberrant activation can lead to uncontrolled cell growth and survival.

This compound is a potent small-molecule inhibitor of gamma-secretase, a key enzyme required for the final proteolytic cleavage and activation of Notch receptors.[4][5] By blocking this activation step, this compound offers a targeted therapeutic strategy to inhibit Notch-dependent tumor growth. This guide explores the mechanism, preclinical evidence, and clinical findings of this compound in the context of hematological malignancies.

Mechanism of Action

This compound functions by binding to the gamma-secretase protein complex, which prevents the cleavage of the Notch receptor's transmembrane domain.[2] This inhibition blocks the release of the Notch Intracellular Domain (NICD).[4] Consequently, the NICD cannot translocate to the nucleus to form a transcriptional complex, which in turn prevents the expression of downstream Notch target genes responsible for cell proliferation and survival.[4] This ultimately leads to cell cycle arrest and apoptosis in Notch-dependent cancer cells.[4][6]

Preclinical Data

In vitro studies have demonstrated this compound's potency as a Notch inhibitor. It exhibits an IC50 of approximately 1 nM in various tumor cell lines.[6] Preclinical experiments show that this compound can effectively reduce the growth of cancer cells, decrease the expression of Notch-driven genes like Myc and cyclin A1, and induce G0/G1 cell cycle arrest.[6]

| Parameter | Cell Line/Model | Concentration/Dose | Outcome | Reference |

| IC50 | Various Tumor Cell Lines | ~1 nM | Inhibition of cell growth | [6] |

| Cell Viability | K07074 (mouse liver tumor) | 100 nM | Effective growth reduction | [6] |

| In Vivo Efficacy | CCRCC Xenograft (769-P cells) | 8 mg/kg (Oral, 3x/week) | Delayed tumor growth, increased overall survival | [6] |

The following protocol outlines the methodology used to assess the in vivo efficacy of this compound in a clear cell renal cell carcinoma (CCRCC) xenograft model, which is representative of solid tumor models used to evaluate Notch inhibitors.[6]

-

Animal Model: NOD-scid IL2R null mice are used.

-

Cell Implantation: The 769-P human CCRCC cell line is used to establish subcutaneous tumors.

-

Treatment Group: Mice receive this compound at a dose of 8 mg/kg.

-

Vehicle Control Group: Mice receive the vehicle solution without the active drug.

-

Administration: Treatment is administered via oral gavage three times a week.

-

Endpoints: Primary endpoints include tumor growth delay and overall survival. Tumor volume is measured regularly, and survival is monitored over the course of the study.

References

- 1. Global burden of hematologic malignancies and evolution patterns over the past 30 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis and classification of hematologic malignancies on the basis of genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Crenigacestat (LY3039478): A Technical Guide to a Selective Notch Cleavage Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenigacestat (LY3039478) is a potent, orally bioavailable small molecule that selectively inhibits the γ-secretase-mediated cleavage of Notch receptors.[1][2] By blocking the release of the Notch intracellular domain (NICD), this compound effectively downregulates Notch signaling, a pathway frequently dysregulated in various malignancies. This technical guide provides an in-depth overview of this compound, consolidating key preclinical and clinical data, detailing experimental methodologies for its evaluation, and visualizing the complex biological pathways and experimental workflows involved.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for normal development, tissue homeostasis, and stem cell maintenance.[3] Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, where it can drive proliferation, survival, and resistance to therapy.[3][4] The signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor, leading to a series of proteolytic cleavages. The final and critical cleavage is mediated by the γ-secretase complex, which releases the NICD.[4] The NICD then translocates to the nucleus, where it complexes with the transcription factor CSL to activate the transcription of target genes, such as those in the HES and HEY families.[3]

This compound is a γ-secretase inhibitor that acts to prevent this final cleavage step, thereby inhibiting the entire downstream signaling cascade.[1][4] Its selectivity for Notch over other γ-secretase substrates, such as Amyloid Precursor Protein (APP), has been a key focus of its development to minimize off-target effects.

Mechanism of Action

This compound binds to the γ-secretase complex, a multi-protein enzyme, and allosterically inhibits its proteolytic activity towards the Notch receptor.[1] This prevents the S3 cleavage of the Notch receptor, which is necessary for the release of the NICD.[4] The subsequent lack of NICD translocation to the nucleus leads to the downregulation of Notch target gene expression, ultimately resulting in reduced cell proliferation, induction of apoptosis, and cell cycle arrest in Notch-dependent tumor cells.[2]

Caption: The Notch signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency

This compound has demonstrated potent inhibition of Notch signaling in various cancer cell lines.

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| Multiple Tumor Cell Lines | NICD Cleavage | - | ~1 | [2] |

| SW480 (Colon Cancer) | γ-secretase mediated Notch 1 cleavage | Nuclear NICD accumulation (ELISA) | 0.1 | [5] |

| HEL 92.1.7 (Erythroleukemia) | γ-secretase mediated Notch 1 cleavage | Nuclear NICD accumulation (ELISA) | 0.23 | [5] |

| U-87-MG (Glioblastoma) | γ-secretase mediated Notch 1 cleavage | Nuclear NICD accumulation (ELISA) | 0.28 | [5] |

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been evaluated in several animal models.

| Species | Dosing Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |

| Mouse | Oral | 65 | 41 | 3.8 | [2] |

| Rat | Oral | 65 | 98 | 4.9 | [2] |

| Dog | Oral | 67 | 3.8 | 1.4 | [2] |

Clinical Trial Data (Select Phase I)

This compound has been evaluated in multiple Phase I clinical trials.

| Trial Identifier | Cancer Type | Dose | Key Adverse Events (Grade ≥3) | Efficacy | Reference |

| NCT01695005 | Advanced/Metastatic Cancer | 50 mg TIW (Recommended Phase II Dose) | Diarrhea, Nausea, Vomiting, Fatigue, Platelet count decrease | Modest clinical activity; 1 partial response in peripheral T-cell lymphoma | [3][4][6] |

| NCT02784795 | Advanced/Metastatic Solid Tumors (in combination) | 25-50 mg TIW | Gastrointestinal disorders | Limited clinical activity | [7][8] |

| NCT02836600 | Advanced Solid Tumors (Japanese patients) | 50 mg TIW | Diarrhea, Malaise, Vomiting | Limited clinical activity; 1 patient with stable disease and tumor shrinkage | [1][9][10] |

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for assessing cell viability with this compound.

Methodology:

-

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the substrate according to the manufacturer's instructions.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Notch Intracellular Domain (NICD)

This protocol outlines the detection of NICD levels to assess Notch pathway inhibition by this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Notch1 (Val1744) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Notch Target Genes

This protocol is for quantifying the mRNA expression of Notch target genes like HES1 and HEY1.

Methodology:

-

RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for HES1, HEY1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Example Primer Sequences (Human):

-

HES1 Forward: 5'-AGGCGGACATTCTGGAAATG-3'

-

HES1 Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'

-

HEY1 Forward: 5'-GTACCCAGTGCCTTTGAGGG-3'

-

HEY1 Reverse: 5'-GGTACCCGTCAGTTTCCAGG-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft study of this compound.

Methodology:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., NOD-scid IL2R null).[2]

-

Tumor Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 8 mg/kg, three times a week by oral gavage) or vehicle.[2]

-

Efficacy Evaluation: Monitor tumor growth and body weight throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumors and other tissues for analysis of Notch pathway inhibition (e.g., by IHC for NICD or qPCR for target genes).

Conclusion

This compound (LY3039478) is a well-characterized, potent, and selective inhibitor of Notch signaling with a clear mechanism of action. Preclinical data demonstrate its efficacy in vitro and in vivo across a range of cancer models. Clinical studies have established a manageable safety profile and recommended dosing, although monotherapy has shown modest clinical activity in heavily pretreated patient populations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other Notch pathway inhibitors. Future research will likely focus on identifying predictive biomarkers for patient selection and exploring rational combination therapies to enhance the anti-tumor activity of this class of agents.

References

- 1. d-nb.info [d-nb.info]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 1b study of this compound (LY3039478) in combination with gemcitabine and cisplatin or gemcitabine and carboplatin in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 1b study of the Notch inhibitor this compound (LY3039478) in combination with other anticancer target agents (taladegib, LY3023414, or abemaciclib) in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Gamma-Secretase Inhibitors: A Technical Guide Focused on Crenigacestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase inhibitors (GSIs) represent a promising class of therapeutic agents, primarily targeting the Notch signaling pathway, which is implicated in various cancers. Crenigacestat (LY3039478) is a potent, orally bioavailable GSI that has undergone clinical investigation. While its on-target effects on Notch signaling are well-documented, a thorough understanding of its off-target activities is crucial for a complete safety and efficacy profile. This technical guide delves into the known and potential off-target effects of GSIs like this compound, providing a framework for their comprehensive evaluation.

On-Target and Observed Clinical Effects of this compound

This compound is a potent inhibitor of the gamma-secretase complex, with a reported IC50 of approximately 1 nM in most tumor cell lines tested for Notch-1 intracellular domain (N1ICD) cleavage.[1] Its primary mechanism of action is the inhibition of the proteolytic cleavage of Notch receptors (NOTCH1, NOTCH2, NOTCH3, NOTCH4), thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[2]

Clinical trials have provided insights into the adverse effects of this compound, which are largely considered mechanism-based, arising from the inhibition of Notch signaling in healthy tissues.

| Adverse Effect Category | Specific Manifestations | Reported Frequency (All Grades) | Potential Molecular Basis |

| Gastrointestinal | Diarrhea, Nausea, Vomiting, Decreased Appetite, Stomatitis | Diarrhea (up to 56%), Nausea (up to 56%)[3][4] | Inhibition of Notch signaling in the intestinal crypts, leading to goblet cell metaplasia and disruption of epithelial homeostasis.[5][6][7][8] |

| Constitutional | Fatigue, Pyrexia, Decreased Weight | Fatigue (up to 45%)[9] | Systemic effects of inhibiting a fundamental signaling pathway. |

| Dermatological | Dry Skin, Rashes, Alopecia, Hair Color Changes | Common, but specific percentages vary across studies.[9] | Notch signaling is crucial for skin and hair follicle development and maintenance. |

| Hematological | Platelet Count Decrease | Up to 44%[3][4] | Notch signaling plays a role in hematopoiesis. |

| Metabolic | Hypophosphatemia | Up to 18%[9] | The precise mechanism is not fully elucidated. |

| Hepatic | Increased ALT | Up to 14%[9] | Potential for off-target liver effects or consequences of on-target Notch inhibition in the liver. |

Potential Off-Target Signaling Pathways

While specific quantitative data on the off-target kinase or broad protease screening of this compound is not publicly available, the known substrates of gamma-secretase and the interconnectedness of cellular signaling pathways suggest several potential off-target liabilities.

Other Gamma-Secretase Substrates

The gamma-secretase complex is responsible for the cleavage of numerous type I transmembrane proteins beyond Notch receptors. Inhibition by this compound could therefore interfere with the processing of these substrates, leading to unintended biological consequences.

-

Amyloid Precursor Protein (APP): Cleavage of APP by gamma-secretase is a key step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. While GSIs were initially developed for Alzheimer's, their impact on APP processing needs to be carefully evaluated in the context of cancer therapy.

-

CD44: This transmembrane glycoprotein is involved in cell adhesion, migration, and signaling. Its intracellular domain (CD44-ICD), released by gamma-secretase, can translocate to the nucleus and regulate gene expression.[10][11]

-

ErbB4: A member of the epidermal growth factor receptor (EGFR) family, ErbB4 can be processed by gamma-secretase, releasing an intracellular domain with potential signaling functions.

Crosstalk with Other Signaling Pathways

The Notch signaling pathway does not operate in isolation and has significant crosstalk with other major signaling cascades.

-

TGF-β Signaling: Studies have shown that this compound can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13] In intrahepatic cholangiocarcinoma models, this compound treatment led to a significant downregulation of TGF-β1 mRNA and protein levels, along with reduced phosphorylation of Smad2.[12] This suggests an indirect regulatory effect of this compound on this critical pathway involved in fibrosis and cancer progression.[14][15][16]

-

Wnt/β-catenin Signaling: The Notch and Wnt pathways are intricately linked, often acting synergistically or antagonistically depending on the cellular context.[17][18] While direct effects of this compound on the Wnt pathway have not been extensively reported, the known crosstalk suggests this as a potential area for off-target effects.[19][20]

-

Hedgehog Signaling: Similar to the Wnt pathway, the Hedgehog signaling cascade is a critical developmental pathway that is also implicated in cancer. There is evidence of crosstalk between the Notch and Hedgehog pathways, presenting another avenue for potential off-target effects of GSIs.[21]

Experimental Protocols for Assessing Off-Target Effects

A comprehensive evaluation of the off-target profile of a GSI like this compound requires a multi-pronged approach, combining in vitro biochemical assays, cell-based functional screens, and broader 'omics' approaches.

In Vitro Gamma-Secretase Activity and Selectivity Assays

These assays are fundamental to determining the potency of a GSI against gamma-secretase and its selectivity for different substrates.

a) In Vitro Gamma-Secretase Cleavage Assay using Fluorescent Substrate

-

Principle: This assay utilizes a synthetic peptide substrate corresponding to the gamma-secretase cleavage site of a target protein (e.g., Notch, APP), flanked by a fluorophore and a quencher. Cleavage of the substrate by gamma-secretase separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Enzyme Preparation: Isolate membrane fractions containing the gamma-secretase complex from a suitable cell line (e.g., HEK293T, guinea pig brain membranes) or use a commercially available purified enzyme.[22]

-

Reaction Setup: In a microplate, combine the gamma-secretase preparation, the fluorescent substrate, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

-

b) Cell-Based Dual Luciferase Reporter Assay for Notch vs. APP Cleavage Selectivity

-

Principle: This assay employs a dual-reporter system in a single cell line to simultaneously measure the cleavage of Notch and APP. One reporter (e.g., Firefly luciferase) is linked to the cleavage of a Notch substrate, and the other (e.g., Renilla luciferase) is linked to the cleavage of an APP substrate. The ratio of the two luciferase activities provides a measure of selectivity.[23][24][25]

-

Methodology:

-

Cell Line: Utilize a cell line stably co-transfected with constructs for:

-

A modified Notch receptor that, upon cleavage, releases a transcription factor fused to a luciferase reporter.

-

A modified APP that, upon cleavage, releases a different transcription factor fused to a second luciferase reporter.

-

-

Compound Treatment: Plate the cells and treat with a range of concentrations of the GSI.

-

Cell Lysis: After incubation, lyse the cells to release the luciferases.

-

Luciferase Assay: Sequentially measure the activity of both luciferases using a luminometer and specific substrates for each.

-

Data Analysis: Calculate the IC50 for the inhibition of each pathway and determine the selectivity ratio.

-

Broad Off-Target Screening

a) Kinase Panel Screening

-

Principle: To assess the specificity of this compound against a wide range of protein kinases, a commercially available kinase screening panel is utilized. These panels typically use radiometric or fluorescence-based assays to measure the activity of hundreds of kinases in the presence of the test compound.

-

Methodology:

-

Submit this compound to a contract research organization (CRO) offering kinase profiling services.

-

The compound is typically tested at one or two concentrations against a large panel of kinases.

-

The percentage of inhibition for each kinase is determined.

-

Follow-up dose-response curves are generated for any significant "hits" to determine their IC50 values.

-

b) Protease Panel Screening

-

Principle: Similar to kinase screening, this involves testing this compound against a panel of purified proteases from different classes (e.g., serine, cysteine, metallo, aspartyl proteases) to identify any off-target inhibitory activity.

-

Methodology:

-

Utilize commercially available protease screening services.

-

The activity of each protease is measured in the presence and absence of this compound using specific substrates.

-

Inhibition is quantified, and IC50 values are determined for any significant interactions.

-

Cellular and 'Omics' Approaches

a) Proteomic Analysis

-

Principle: Quantitative proteomics can provide an unbiased view of the cellular changes induced by this compound treatment. This can reveal alterations in protein expression and post-translational modifications that may point to off-target effects.[26][27]

-

Methodology:

-

Cell Treatment: Treat a relevant cell line with this compound or a vehicle control.

-

Protein Extraction and Digestion: Extract total protein from the cells and digest it into peptides.

-

Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. Compare the proteomes of the treated and control cells to identify proteins that are significantly up- or downregulated.

-

Pathway Analysis: Use bioinformatics tools to identify the signaling pathways that are most affected by the observed proteomic changes.

-

b) Cell-Based Phenotypic Screening

-

Principle: High-content imaging and other phenotypic screening platforms can be used to assess the effects of this compound on a variety of cellular processes in an unbiased manner.

-

Methodology:

-

Treat a panel of diverse cell lines with this compound.

-

Use automated microscopy and image analysis to quantify a range of cellular features, such as morphology, proliferation, apoptosis, and the expression and localization of specific proteins.

-

Look for unexpected phenotypic changes that could indicate off-target activities.

-

Visualizations

Signaling Pathways

Caption: Overview of Gamma-Secretase Substrates and Crosstalk Pathways.

Experimental Workflows

Caption: A Comprehensive Workflow for Off-Target Profiling.

Conclusion

A thorough investigation of the off-target effects of gamma-secretase inhibitors like this compound is paramount for their successful clinical development. While the primary on-target effects on Notch signaling are well-characterized, the potential for interactions with other gamma-secretase substrates and crosstalk with other signaling pathways necessitates a comprehensive and multi-faceted approach to off-target profiling. The experimental strategies outlined in this guide provide a robust framework for elucidating the complete pharmacological profile of this compound and other GSIs, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notch pathway inhibition with this compound (LY3039478) in a phase I first-in-human clinical trial for patients with relapsed or refractory non-Hodgkin lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adipsin, a biomarker of gastrointestinal toxicity mediated by a functional gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and clinical activity of the Notch inhibitor, this compound (LY3039478), in an open-label phase I trial expansion cohort of advanced or metastatic adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyaluronan-CD44 Interaction Activates Stem Cell Marker Nanog, Stat-3-mediated MDR1 Gene Expression, and Ankyrin-regulated Multidrug Efflux in Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD44 regulates epigenetic plasticity by mediating iron endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blocking notch pathway reduces liver fibrosis in the surrounding ecosystem of intrahepatic CCA viaTGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound blocking notch pathway reduces liver fibrosis in the surrounding ecosystem of intrahepatic CCA viaTGF-β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 15. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 17. Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A phase 1 study of this compound (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hedgehog-GLI and Notch Pathways Sustain Chemoresistance and Invasiveness in Colorectal Cancer and Their Inhibition Restores Chemotherapy Efficacy | MDPI [mdpi.com]

- 22. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]

- 25. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 26. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dspace.mit.edu [dspace.mit.edu]

The Impact of Crenigacestat on Osteogenic Differentiation of Valve Interstitial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcific Aortic Valve Disease (CAVD) is a progressive condition characterized by the thickening and calcification of the aortic valve leaflets, leading to aortic stenosis. A key cellular process driving this pathology is the osteogenic differentiation of valve interstitial cells (VICs), where they transform into osteoblast-like cells. The Notch signaling pathway has been identified as a crucial regulator in this process, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of Crenigacestat (LY3039478), a potent and selective γ-secretase inhibitor that targets Notch signaling, on the osteogenic differentiation of human VICs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Notch Signaling

This compound is a selective inhibitor of γ-secretase, a multi-protein complex essential for the final cleavage and activation of Notch receptors.[1][2] In the canonical Notch signaling pathway, the binding of a ligand (e.g., Jagged1) to the Notch receptor initiates a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes, such as Hey1, which are involved in cell fate decisions.

By inhibiting γ-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition of Notch signaling has been shown to suppress the osteogenic differentiation of VICs.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of osteogenic differentiation in human VICs cultured in osteogenic medium (OM). Data is estimated from graphical representations in the source literature.

Table 1: Effect of this compound on Osteogenic Gene Expression

| Gene | Treatment Group | Normalized Expression Level (relative to control) | Fold Change (OM vs. OM + this compound) |

| Runx2 | Control | ~1.0 | \multirow{3}{}{~2.5-fold decrease} |

| Osteogenic Medium (OM) | ~2.5 | ||

| OM + 100 nM this compound | ~1.0 | ||

| Hey1 | Control | ~1.0 | \multirow{3}{}{~2.0-fold decrease} |

| Osteogenic Medium (OM) | ~2.0 | ||

| OM + 100 nM this compound | ~1.0 |

Note: Values are estimations based on published graphical data. Runx2 is a master regulator of osteogenesis, and Hey1 is a primary target gene of the Notch signaling pathway.[1][3]

Table 2: Effect of this compound on Extracellular Matrix Calcification

| Treatment Group | Observation |

| Control | No significant calcification observed via Alizarin Red S staining. |

| Osteogenic Medium (OM) | Significant extracellular matrix calcification observed. |

| OM + 100 nM this compound | Complete inhibition of extracellular matrix mineralization. |

Note: Assessment is qualitative based on Alizarin Red S staining, which identifies calcium deposits.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isolation and Culture of Human Valve Interstitial Cells (VICs)

-

Tissue Source: Human aortic valves were obtained from patients with calcific aortic valve disease undergoing valve replacement surgery.

-

Isolation: Valve leaflets were washed in phosphate-buffered saline (PBS) and subjected to enzymatic digestion, typically using a collagenase solution, to release the VICs.

-

Cell Culture: Isolated VICs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 units/mL penicillin/streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Induction of Osteogenic Differentiation

-

Osteogenic Medium (OM): To induce osteogenic differentiation, the standard culture medium was replaced with an osteogenic medium. A common formulation consists of DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.

-

Treatment Groups: VICs were typically divided into three groups:

-

Control: Cultured in standard medium.

-

Osteogenic Medium (OM): Cultured in osteogenic medium to induce calcification.

-

OM + this compound: Cultured in osteogenic medium supplemented with a specific concentration of this compound (e.g., 100 nM).

-

-

Duration: Cells were cultured under these conditions for a period of up to 21 days to allow for significant osteogenic differentiation and matrix mineralization.

Assessment of Cell Viability (MTT Assay)

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Procedure:

-

VICs were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 96 hours).

-

Following treatment, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Cells were incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or a specialized SDS-based buffer) was added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

-

Quantification of Extracellular Matrix Calcification (Alizarin Red S Staining)

-

Principle: Alizarin Red S is a dye that specifically binds to calcium salts, forming a red-orange precipitate. It is used to visualize and quantify calcium deposition in cell cultures.

-

Procedure:

-

After the 21-day culture period, the medium was removed, and cells were washed with PBS.

-

Cells were fixed with 4% paraformaldehyde for 15-30 minutes.

-

After washing with deionized water, the cells were stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Excess dye was removed by washing with deionized water.

-

The stained wells were photographed to visually assess the extent of calcification.

-

For quantification, the stain can be eluted with a solution like 10% cetylpyridinium chloride, and the absorbance of the eluate measured spectrophotometrically.

-

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes.

-

Procedure:

-

RNA Extraction: Total RNA was isolated from VICs in the different treatment groups using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-time PCR: The cDNA was used as a template for PCR with gene-specific primers for Runx2, Hey1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction was performed in a real-time PCR cycler, which monitors the amplification of the target DNA in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes was calculated using the comparative Ct (ΔΔCt) method.

-

Proteomics Analysis

-

Principle: Shotgun proteomics was used to identify and quantify the abundance of proteins in the different treatment groups, providing a global view of the cellular response to this compound.

-

Procedure:

-

Protein Extraction and Digestion: VICs were lysed, and the proteins were extracted. The protein mixture was then digested into smaller peptides, typically using the enzyme trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture was separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: The resulting mass spectra were searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of proteins between the different treatment groups was then determined.

-

Visualized Workflows and Relationships

Conclusion

This compound effectively inhibits the osteogenic differentiation of human valve interstitial cells in vitro.[1][2][4] This inhibitory effect is demonstrated by a significant reduction in extracellular matrix calcification and the downregulation of key osteogenic transcription factors like Runx2.[1][3] The mechanism of action is attributed to the inhibition of the Notch signaling pathway, as evidenced by the decreased expression of the Notch target gene Hey1.[1] These findings suggest that this compound holds potential as a therapeutic agent for the treatment of Calcific Aortic Valve Disease by targeting the underlying cellular mechanisms of valve calcification. Further preclinical and clinical studies are warranted to explore this potential.

References

Unveiling the Molecular Reach of Crenigacestat: A Technical Guide to Targets Beyond the Notch Pathway

For Immediate Distribution

[CITY, STATE] – [DATE] – Crenigacestat (LY3039478), a potent and orally bioavailable gamma-secretase inhibitor, has been extensively studied for its role in modulating the Notch signaling pathway, a critical regulator of cell fate decisions with implications in various cancers. While its on-target effects on Notch are well-documented, a comprehensive understanding of its broader molecular interactions is crucial for predicting its full therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond the canonical Notch pathway, with a particular focus on its interplay with the Transforming Growth Factor-β (TGF-β) signaling cascade.

This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, cell signaling, and pharmacology. It aims to provide a detailed overview of the current state of knowledge, including quantitative data, experimental methodologies, and visual representations of the involved signaling networks.

Executive Summary

This compound is a selective inhibitor of gamma-secretase, an intramembrane protease complex responsible for the cleavage of multiple transmembrane proteins, including the Notch receptors and the amyloid precursor protein (APP). Its primary mechanism of action involves the inhibition of the final proteolytic step that releases the Notch Intracellular Domain (NICD), thereby preventing its translocation to the nucleus and the subsequent activation of Notch target genes.[1][2][3]

While extensive research has focused on the consequences of Notch inhibition, emerging evidence points towards significant molecular effects of this compound that extend beyond this pathway. Notably, a growing body of literature indicates a functional link between this compound treatment and the modulation of the TGF-β signaling pathway, a key player in cancer progression, fibrosis, and immune regulation. To date, broad, unbiased off-target screening data for this compound, such as comprehensive kinome or protease panel profiling, is not publicly available. Therefore, this guide will focus on the experimentally validated interactions with the TGF-β pathway.

Data Presentation: Quantitative Effects on the TGF-β Pathway

The following table summarizes the quantitative data from studies investigating the impact of this compound on key components of the TGF-β signaling pathway. These studies demonstrate that this compound can indirectly suppress TGF-β signaling, likely as a downstream consequence of Notch inhibition.

| Target | Assay Type | Cell/Model System | Treatment Condition | Observed Effect | Reference |

| TGF-β1 mRNA | Quantitative PCR | Intrahepatic Cholangiocarcinoma (iCCA) Patient-Derived Xenografts (PDX) | This compound | Significant downregulation | [4] |